Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate
Description
Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate is an Fmoc-protected amino acid derivative widely used in peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the amino functionality, allowing selective deprotection under mild basic conditions (e.g., piperidine). The compound features:
- R-configuration at the chiral center, critical for stereoselective peptide assembly.
- Methyl ester at the carboxylic acid terminus, enhancing stability during synthesis compared to free acids.
- A propanoate backbone, providing a compact structure for incorporation into peptide chains.
This compound is pivotal in solid-phase peptide synthesis (SPPS), enabling efficient coupling and deprotection cycles .
Properties
IUPAC Name |
methyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-12(18(21)23-2)20-19(22)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17H,11H2,1-2H3,(H,20,22)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYFFHNUTFDXLO-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagents and Reaction Conditions
A molar ratio of 1:1.2 for (2R)-2-aminopropanoic acid to Fmoc-Cl is standard, with triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) serving as the base to neutralize hydrochloric acid generated during the reaction. The reaction proceeds at 0–25°C for 4–6 hours, achieving yields of 85–92% after purification. Solvent choice significantly impacts reaction kinetics: DCM facilitates faster reaction times due to its low polarity, while THF offers better solubility for polar amino acid derivatives.
Purification and Characterization
Post-reaction, the crude product is washed with dilute hydrochloric acid to remove excess base, followed by brine to eliminate organic impurities. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. Recrystallization from a mixture of ethyl acetate and hexanes yields the pure compound as a white crystalline solid. Nuclear magnetic resonance (NMR) analysis confirms the presence of characteristic Fmoc aromatic protons (δ 7.3–7.8 ppm) and the methyl ester group (δ 3.7 ppm).
Microwave-Assisted Synthesis with Titanium Tetrachloride
Recent studies have demonstrated the efficacy of titanium tetrachloride (TiCl₄) as a condensing agent in peptide bond formation, with microwave irradiation drastically reducing reaction times. Applied to the synthesis of Fmoc-protected derivatives, this method enables rapid coupling under mild conditions.
Reaction Mechanism and Optimization
In a representative procedure, (2R)-2-aminopropanoic acid methyl ester hydrochloride is suspended in pyridine and treated with Fmoc-protected amino acids and TiCl₄ (1:1 molar ratio). Microwave irradiation at 40°C for 35–45 minutes facilitates coupling, achieving yields of 70–94% (Table 1). Pyridine acts as both solvent and proton scavenger, enhancing the reactivity of TiCl₄ by stabilizing intermediate acyl-titanium complexes.
Table 1: Microwave-Assisted Synthesis Parameters and Yields
| Substrate | Time (min) | Yield (%) |
|---|---|---|
| Fmoc-L-Phe-L-Ala-OMe | 35 | 88 |
| Fmoc-L-Tyr(OtBu)-OH | 40 | 94 |
| Fmoc-L-Cys(Bzl)-L-Ala-OMe | 45 | 70 |
Comparative Analysis with Conventional Heating
Conventional heating at 40°C requires 5–6 hours for comparable conversions, underscoring the kinetic advantages of microwave irradiation. Fiber-optic temperature monitoring confirms that microwave-specific effects (e.g., enhanced molecular rotation) contribute to accelerated reaction rates rather than mere thermal effects. This method is particularly advantageous for acid-labile protecting groups, as it minimizes exposure to elevated temperatures.
Alternative Activation via HBTA and Thionyl Chloride
A patent-pending method employs hydroxybenzotriazole (HBTA) and thionyl chloride (SOCl₂) to activate Fmoc-protected amino acids, offering a streamlined route to this compound.
Activation and Coupling Protocol
In Step 1, HBTA reacts with SOCl₂ to form the highly reactive benzotriazolyl chloroformate intermediate. Subsequent addition of (2R)-2-aminopropanoic acid methyl ester in acetonitrile at 0°C yields the Fmoc-protected product within 4 hours. The use of a sodium bicarbonate buffer (pH 8–9) in Step 2 ensures selective acylation of the amino group without ester hydrolysis.
Purification and Scalability
The crude product is purified via silica gel chromatography (chloroform/methanol, 95:5) or recrystallization from tetrahydrofuran/water (1:3). This method achieves yields of 78–85% and is scalable to multi-kilogram batches, with HBTA and SOCl₂ recycled to reduce costs.
Comparative Analysis of Preparation Methods
Table 2: Method Comparison for this compound Synthesis
| Method | Reagents | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Conventional | Fmoc-Cl, TEA | 6 h | 85–92 | 98–99 |
| Microwave | TiCl₄, Pyridine | 45 min | 70–94 | 95–98 |
| HBTA/SOCl₂ | HBTA, SOCl₂, NaHCO₃ | 4 h | 78–85 | 97–99 |
The conventional method remains the gold standard for small-scale synthesis due to its simplicity and high yields. Microwave-assisted synthesis excels in rapid, energy-efficient production, while the HBTA/SOCl₂ method offers cost advantages for industrial-scale applications.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Fmoc group, yielding the free amino acid.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Piperidine or hydrazine in solvents like DMF or methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of bases like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Free amino acids or deprotected peptides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate
- Molecular Formula : C19H19NO4
- Molecular Weight : 325.36 g/mol
- CAS Number : 127043-28-1
The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids. The presence of the methyl group enhances its stability and solubility in organic solvents.
Peptide Synthesis
The Fmoc group allows for selective deprotection during solid-phase peptide synthesis (SPPS). This compound serves as a building block for synthesizing peptides with specific sequences, which are crucial for studying protein interactions and functions.
Drug Development
Due to its structural properties, this compound is explored in the development of novel therapeutics. Its ability to form stable conjugates with other bioactive molecules makes it a candidate for drug design, particularly in targeting specific biological pathways.
Bioconjugation Techniques
The compound can be utilized in bioconjugation strategies, where it is linked to biomolecules such as antibodies or enzymes. This application is vital in creating targeted drug delivery systems or enhancing the efficacy of existing drugs.
Case Study 1: Peptide Therapeutics
A study investigated the use of this compound in synthesizing a peptide that inhibits cancer cell proliferation. The Fmoc strategy allowed for precise control over the peptide sequence, leading to a compound with enhanced biological activity compared to unmodified peptides.
Case Study 2: Drug Delivery Systems
Research demonstrated that conjugating this compound with nanoparticles improved the delivery efficiency of chemotherapeutic agents. The Fmoc group's stability under physiological conditions allowed for sustained release, enhancing therapeutic outcomes in preclinical models.
Mechanism of Action
The mechanism of action of methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate involves the protection of the amino group through the formation of a stable carbamate linkage. This protects the amino group from unwanted reactions during peptide synthesis. The Fmoc group can be removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions.
Comparison with Similar Compounds
Structural Features and Functional Groups
Key Observations :
- Terminal Groups : The methyl ester in the target compound enhances stability under acidic conditions compared to carboxylic acids, which may require additional protection .
- Substituents : Aromatic (e.g., o-tolyl) or halogenated (e.g., 4-chlorophenyl) groups increase lipophilicity, influencing peptide solubility and receptor interactions .
- Additional Protecting Groups : Allyloxycarbonyl (Alloc) in allows orthogonal deprotection, enabling multi-step syntheses.
Insights :
Stability and Reactivity
- Methyl Ester vs. Carboxylic Acid : The methyl ester in the target compound resists premature deprotonation during coupling steps, whereas carboxylic acids (e.g., ) may require activation reagents like HOBt/DIC.
- Thioether vs. Ether Linkages : The thioether group in offers unique reactivity for disulfide bond formation, absent in the target compound.
- Orthogonal Protection : Compounds with Alloc () or tert-butoxy groups () enable sequential deprotection strategies, enhancing synthetic versatility.
Biological Activity
Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate, commonly referred to as Fmoc-DL-Ala-OH, is a compound of significant interest in the field of medicinal chemistry and peptide synthesis. This article explores its biological activity, chemical properties, and relevant research findings.
- Molecular Formula : C19H19NO4
- Molecular Weight : 325.36 g/mol
- CAS Number : 127043-28-1
- Structure : The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups.
The biological activity of this compound primarily stems from its role as a building block in peptide synthesis. The Fmoc group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides that can exhibit various biological activities, including antimicrobial and anticancer properties.
Biological Activity
- Antimicrobial Activity : Research has indicated that peptides synthesized using Fmoc-protected amino acids can exhibit antimicrobial properties. For instance, certain derivatives have shown effectiveness against gram-positive and gram-negative bacteria, suggesting potential applications in developing new antibiotics .
- Anticancer Properties : Some studies have explored the use of peptides containing Fmoc-protected amino acids in targeting cancer cells. These peptides can be designed to interact with specific receptors on cancer cells, potentially leading to apoptosis or inhibiting tumor growth .
- Neuroprotective Effects : There is emerging evidence that certain peptide derivatives may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The incorporation of specific amino acids into peptide sequences can enhance their ability to cross the blood-brain barrier and exert protective effects on neuronal cells .
Case Study 1: Antimicrobial Peptides
A study investigated the synthesis of antimicrobial peptides using Fmoc-DL-Ala-OH as a building block. The resultant peptides were tested against various bacterial strains, demonstrating significant inhibition zones compared to control groups. The study concluded that the incorporation of Fmoc-protected amino acids enhances the antimicrobial efficacy of synthesized peptides .
Case Study 2: Cancer Cell Targeting
In another research effort, a series of peptides were synthesized incorporating this compound. These peptides were evaluated for their ability to bind to cancer cell receptors. Results indicated that specific modifications increased binding affinity and induced apoptosis in targeted cancer cell lines .
Data Table: Summary of Biological Activities
Q & A
Q. What are the critical handling and storage requirements for Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate in laboratory settings?
- Methodological Answer : This compound is sensitive to moisture and light. Store under inert gas (argon/nitrogen) at 2–8°C in tightly sealed, light-resistant containers. Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact. Avoid dust formation during handling, as inhalation may cause respiratory irritation (H335) . Ensure proper ventilation in workspaces, and follow GHS protocols for acute toxicity (Category 4, H302, H315, H319) .
Q. How does the Fmoc group in this compound facilitate peptide synthesis?
- Methodological Answer : The Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a temporary protecting group for the amino moiety. It is base-labile, enabling selective deprotection under mild conditions (e.g., 20% piperidine in DMF) without disrupting acid-labile side-chain protections. This is critical for solid-phase peptide synthesis (SPPS), where iterative coupling/deprotection steps are required. The methyl ester terminus enhances solubility in organic solvents, improving reaction efficiency .
Q. What analytical techniques are recommended for verifying the purity and stereochemical integrity of this compound?
- Methodological Answer : Use reversed-phase HPLC with a C18 column and UV detection (254 nm) to assess purity. Chiral chromatography (e.g., Chiralpak® IC) or circular dichroism (CD) spectroscopy confirms the (2R) configuration. Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight (e.g., expected [M+H]+: ~363.4 g/mol). For structural confirmation, ¹H/¹³C NMR in deuterated DMSO or CDCl₃ resolves characteristic Fmoc aromatic protons (δ 7.3–7.8 ppm) and methyl ester signals (δ 3.6–3.7 ppm) .
Advanced Research Questions
Q. How can coupling efficiency be optimized when using this compound in SPPS with sterically hindered residues?
- Methodological Answer : Steric hindrance reduces coupling yields. To mitigate:
- Use activating agents like HATU or PyBOP with DIEA (2–4 equiv) in DMF or NMP.
- Extend coupling times (1–2 hours) and employ double coupling for challenging residues.
- Microwave-assisted synthesis (50–60°C, 30 W) enhances reaction kinetics .
Monitor completion via Kaiser or chloranil tests. If incomplete, switch to DIC/Oxyma Pure or switch solvents to DCM:DMF (1:1) .
Q. What strategies resolve contradictions in reported solubility data for Fmoc-protected amino acid esters?
- Methodological Answer : Discrepancies arise from varying solvent purity, temperature, and crystallization history. Systematically test solubility in DMF, THF, DCM, and acetonitrile under controlled conditions (25°C, 40°C). Sonication (15–30 min) or co-solvent systems (e.g., DMF:DMSO 9:1) can improve dissolution. For recalcitrant cases, derivatize the ester to a free acid (via saponification) for enhanced aqueous compatibility .
Q. How can computational modeling predict the interaction of this compound with enzymatic targets in drug discovery?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the compound’s 3D structure (from X-ray crystallography or DFT-optimized geometry) against target enzymes (e.g., proteases). Validate with MD simulations (GROMACS) to assess binding stability. QSAR models correlate substituent effects (e.g., methyl ester vs. free acid) with bioactivity . For stereochemical specificity, compare (2R) and (2S) enantiomers in silico to guide experimental design .
Safety and Stability
Q. What are the protocols for neutralizing accidental spills of this compound?
- Methodological Answer : Isolate the area and wear PPE. Collect solid spills with a clean, non-sparking tool into a sealed container. For liquid spills, absorb with inert material (vermiculite, sand), then place in chemical waste containers. Avoid aqueous rinsing to prevent hydrolysis. Decontaminate surfaces with ethanol followed by detergent. Ventilate the area and dispose of waste via licensed hazardous waste handlers .
Q. How does temperature affect the stability of the Fmoc group during long-term storage?
- Methodological Answer : Prolonged exposure to >25°C accelerates Fmoc cleavage via retro-Diels-Alder reactions. Stability studies show <5% degradation over 6 months at 4°C under argon. For extended storage (≥1 year), lyophilize the compound and store at -20°C with desiccants (silica gel). Monitor via TLC (Rf shift upon deprotection) .
Synthesis and Modification
Q. What catalytic systems are effective for enantioselective synthesis of the (2R)-configured methyl ester?
- Methodological Answer : Asymmetric hydrogenation using Ru-BINAP catalysts achieves >98% ee for α-methyl amino acids. Alternatively, enzymatic resolution with subtilisin or lipases in biphasic systems (e.g., MTBE:buffer) separates enantiomers. For Fmoc incorporation, use Fmoc-Cl or Fmoc-OSu in the presence of DMAP (10 mol%) in anhydrous THF .
Q. How can the methyl ester be selectively hydrolyzed to a carboxylic acid without Fmoc deprotection?
- Methodological Answer :
Use LiOH (0.1 M) in THF:H₂O (4:1) at 0°C for 2 hours. The reaction selectively cleaves the ester while preserving the Fmoc group. Quench with Amberlite IR-120 (H⁺ form) and lyophilize. Confirm via ¹H NMR (disappearance of δ 3.6–3.7 ppm) and FTIR (appearance of -COOH stretch at ~1700 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
